molecular formula C8H14N2O B12874979 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine CAS No. 60148-45-0

1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B12874979
CAS No.: 60148-45-0
M. Wt: 154.21 g/mol
InChI Key: MZCCKIGUDLNITA-UHFFFAOYSA-N
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Description

1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

The synthesis of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylisoxazole with N,N-dimethylmethanamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .

Chemical Reactions Analysis

1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as 5-methylisoxazole and 5-chlorofuran-2-yl-5-methyl-4-phenylisoxazole . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The unique structural features of this compound, such as the presence of the ethyl group and the N,N-dimethylmethanamine moiety, contribute to its distinct properties and applications.

Properties

CAS No.

60148-45-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(5-ethyl-1,2-oxazol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H14N2O/c1-4-8-5-7(9-11-8)6-10(2)3/h5H,4,6H2,1-3H3

InChI Key

MZCCKIGUDLNITA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CN(C)C

Origin of Product

United States

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